Ac-dR[CEHdFRWC]-NH2
Description
Ac-dR[CEHdFRWC]-NH2 is a synthetic cyclic peptide and a potent agonist of melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis, appetite, and metabolic functions . Structurally, it features a cyclized backbone with D-amino acid substitutions, including D-Arg (dR) and D-Phe (dF), which enhance metabolic stability and receptor binding affinity . The peptide induces cAMP release in HEK293 cells expressing human MC4R with an exceptional EC50 value of 0.28 nM, underscoring its high potency . Its chemical complexity includes imidazole, indole, and guanidinium functional groups, contributing to its interaction with MC4R’s extracellular and transmembrane domains .
Properties
Molecular Formula |
C51H70N18O11S2 |
|---|---|
Molecular Weight |
1175.4 g/mol |
IUPAC Name |
3-[(4R,7S,10R,13R,16R,19S,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C51H70N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40-25-82-81-24-39(42(52)73)68-47(78)37(20-29-22-60-32-12-6-5-11-31(29)32)66-44(75)34(14-8-18-59-51(55)56)63-46(77)36(19-28-9-3-2-4-10-28)65-48(79)38(21-30-23-57-26-61-30)67-45(76)35(64-49(40)80)15-16-41(71)72/h2-6,9-12,22-23,26,33-40,60H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35-,36+,37-,38+,39-,40-/m0/s1 |
InChI Key |
UNXFCHHFXJFRRB-ABRXVHCYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(1) Cyclization and D-Amino Acids Enhance Potency
This compound’s cyclic architecture and D-amino acids (dR, dF) confer superior enzymatic stability compared to linear analogs like Ac-His-D-Phe-Arg-Trp-NH2 (EC50 = 2.1 nM) . Cyclization restricts conformational flexibility, optimizing interactions with MC4R’s hydrophobic pockets.
(2) Substitutions at Critical Positions Modulate Selectivity
- Ac-YR[CEHdFRWC]-NH2 : The addition of N-terminal tyrosine (Y) may improve solubility but has uncharacterized effects on MC4R binding .
- Ac-Nle-c[Asp-His-DNaI(2')-Pro-Trp-Lys]-NH2: Substitution with D-2-Nal (a bulky β-naphthylalanine derivative) converts the compound into a pan-melanocortin receptor antagonist, highlighting how steric hindrance can switch agonist/antagonist activity .
(3) Antagonist vs. Agonist Profiles
While this compound is a pure agonist, Mifomelatide and Ac-Nle-c[Asp-His-DNaI(2')-Pro-Trp-Lys]-NH2 exhibit broad antagonism. For example, Mifomelatide’s IC50 for MC4R is 13.58 nM, significantly weaker than this compound’s agonist potency (EC50 = 0.28 nM) . This suggests that minor structural changes (e.g., D-Pro introduction) drastically alter functional outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
